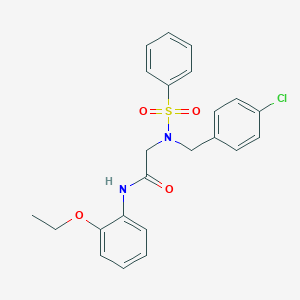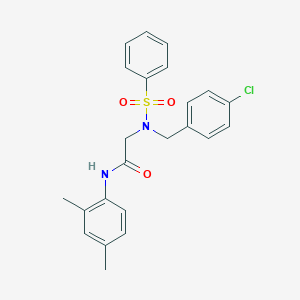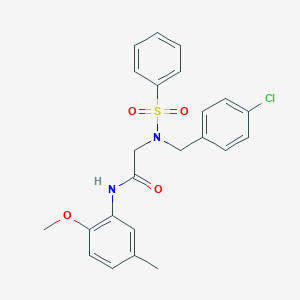![molecular formula C20H18N2O5S B301023 Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301023.png)
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MHTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor involved in glucose homeostasis and lipid metabolism.
Biochemical and Physiological Effects:
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation, lower blood glucose levels, and inhibit the growth of cancer cells. In addition, Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments, including its ease of synthesis and availability. However, its low solubility in water and limited stability may pose challenges for certain experiments.
Orientations Futures
There are several potential future directions for research on Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. These include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in greater detail, and developing more stable and soluble derivatives of the compound. In addition, Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate could be studied in combination with other drugs to determine its potential synergistic effects.
Méthodes De Synthèse
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is synthesized by the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-amino-4-methyl-5-oxo-1,3-thiazolidine followed by the reaction of the resulting intermediate with methyl 4-aminobenzoate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Formule moléculaire |
C20H18N2O5S |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
methyl 4-[[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H18N2O5S/c1-22-18(24)17(11-12-4-9-16(26-2)15(23)10-12)28-20(22)21-14-7-5-13(6-8-14)19(25)27-3/h4-11,23H,1-3H3/b17-11-,21-20? |
Clé InChI |
RJMIYRCIXVPBTP-GIKHVEQZSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300943.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)